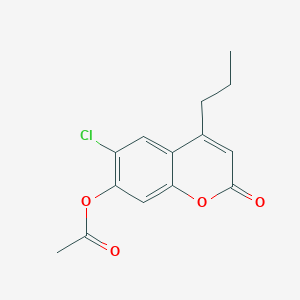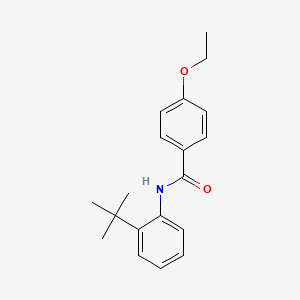![molecular formula C20H18N2OS B5786194 N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide](/img/structure/B5786194.png)
N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide, also known as MNAC, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MNAC is a member of the thiosemicarbazone family of compounds, which have been found to possess a wide range of biological activities, including antiviral, antibacterial, antifungal, anticancer, and antimalarial properties.
作用機序
The exact mechanism of action of N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide is not fully understood, but it is thought to involve the inhibition of key enzymes involved in viral replication and cancer cell proliferation. N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide has been shown to inhibit the activity of the RNA-dependent RNA polymerase of the hepatitis C virus, as well as the protease activity of the dengue virus. In cancer cells, N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide has been found to induce apoptosis by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of viral replication and cancer cell proliferation, as well as the induction of apoptosis in cancer cells. N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One advantage of N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide is its broad spectrum of biological activity, which makes it a promising candidate for the development of novel therapeutics. However, one limitation of N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
将来の方向性
There are several potential future directions for research on N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide. One area of interest is the development of N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide-based therapeutics for the treatment of viral infections, such as hepatitis C and dengue fever. Another area of research is the development of N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide-based anticancer agents, which could be used to treat a variety of cancer types. Additionally, further studies are needed to elucidate the exact mechanism of action of N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide and to optimize its pharmacokinetic properties for use in vivo.
合成法
N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-acetylnaphthalene with thiosemicarbazide in the presence of acetic acid and sodium acetate. The resulting product is then treated with 2-bromo-1-methylbenzene to yield N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide.
科学的研究の応用
N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide has been the subject of numerous studies investigating its potential therapeutic applications. One area of research has focused on its antiviral activity, with studies demonstrating its ability to inhibit the replication of the hepatitis C virus and the dengue virus. N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide has also been found to possess anticancer properties, with studies showing its ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
特性
IUPAC Name |
N-[(2-methylphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-14-7-2-5-12-18(14)21-20(24)22-19(23)13-16-10-6-9-15-8-3-4-11-17(15)16/h2-12H,13H2,1H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYVUXNMZWUGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5786114.png)

![2-(1-piperidinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5786130.png)
![1,3,8-trimethyl-10-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5786133.png)




![1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5786178.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B5786182.png)



